2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by a fused furan and pyrrole ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable furan derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- 2,5-Methano-2H-furo[3,2-b]pyrrole
Uniqueness
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hexahydro structure, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h4-7,9H,2-3H2,1H3,(H,10,11) |
InChI Key |
ZXMQGKRMDRENSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(O1)CC(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.